molecular formula C8H12N2O3 B8416533 Ethylcyanoacetylurethane

Ethylcyanoacetylurethane

Cat. No.: B8416533
M. Wt: 184.19 g/mol
InChI Key: BEETZCQCAQYFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylcyanoacetylurethane is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl N-(2-cyanoacetyl)-N-ethylcarbamate

InChI

InChI=1S/C8H12N2O3/c1-3-10(7(11)5-6-9)8(12)13-4-2/h3-5H2,1-2H3

InChI Key

BEETZCQCAQYFIW-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)CC#N)C(=O)OCC

Origin of Product

United States

Contextual Significance in Organic Synthesis

Ethylcyanoacetylurethane, systematically known as ethyl N-(2-cyanoacetyl)carbamate, is a versatile intermediate in the field of organic synthesis. chemimpex.com Its significance stems from the presence of multiple reactive sites within its structure: a highly reactive cyano group (-C≡N), a carbonyl group (C=O), an amide linkage, and an ester moiety. chemimpex.comvulcanchem.com This configuration allows it to participate in a variety of chemical transformations, making it a valuable building block for more complex molecules. smolecule.com

The compound is particularly noted for its utility in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. chemimpex.comsmolecule.com Researchers utilize this compound in condensation and nucleophilic addition reactions to construct diverse molecular frameworks. chemimpex.comsmolecule.com Its ability to act as a precursor for bioactive compounds has made it a focal point in medicinal chemistry. chemimpex.com For instance, it serves as an intermediate in the synthesis of inhibitors targeting the PDZ domain of PICK1, which is a potential target for conditions like brain ischemia and pain, as well as in the creation of cathepsin K inhibitors. lookchem.comchemicalbook.com

Academic Research Focus and Current Gaps

Classical Approaches to Ethyl Cyanoacetylurethane Synthesis

The foundational methods for producing ethyl cyanoacetylurethane have been well-established, primarily relying on condensation reactions. These classical approaches have been optimized over the years to improve yield and scalability.

Historical Synthetic Pathways and Reaction Conditions

Historically, the synthesis of ethyl cyanoacetylurethane, also known as N-cyanoacetylurethane, involves the condensation of cyanoacetic acid with ethyl carbamate (B1207046) (urethane). smolecule.com A prevalent method utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents. smolecule.com This reaction proceeds through a Vilsmeier-Haack type mechanism, where a reactive Vilsmeier reagent is formed from POCl₃ and DMF. smolecule.com This reagent then activates the cyanoacetic acid for nucleophilic attack by the ethyl carbamate. smolecule.com

Another established pathway involves the reaction of ethyl orthoformate with cyanoacetic acid in the presence of phosphorus oxychloride. smolecule.com The reaction is typically heated to around 70°C. smolecule.com A specific example of this approach involves reacting 2-cyanoacetic acid and ethyl aminoformate in toluene, with the slow addition of phosphorus oxychloride and a small amount of DMF, followed by heating at 70°C for 2 hours.

A process patented in the 1970s describes the production of cyanoacetylcarbamates by reacting cyanoacetic acid with a substituted carbamate in the presence of phosphorus oxychloride, an aprotic solvent (like benzene, chloroform, or toluene), and dimethylformamide. google.com This method boasts high yields of up to 91% and high purity of the final product. google.com The reaction temperature is preferably maintained between 65 and 75°C. google.com

The following table summarizes a classical synthesis approach:

ReactantsReagents/SolventsReaction ConditionsYield
2-Cyanoacetic acid, Ethyl aminoformateToluene, Phosphorus oxychloride, DMF70°C, 2 hours67%
Cyanoacetic acid, N-ethylurethaneBenzene, Phosphorus oxychloride, DMF70°C, 2 hours85% google.com

Optimization of Established Procedures for Scalability

For large-scale production, optimization of classical procedures is crucial. A patented process emphasizes the importance of the aprotic solvent and dimethylformamide in achieving high yields and purity. google.com The quantities of these reagents are optimized, with a preferred range of 150 to 300 ml of aprotic solvent and 0.2 to 0.5 mole of dimethylformamide per mole of cyanoacetic acid. google.com The molar ratio of phosphorus oxychloride to cyanoacetic acid is also a key parameter, with a preferred range of 0.3 to 0.8. google.com These optimized conditions allow for the production of ethyl cyanoacetylurethane with a purity of at least 99%. google.com Investigations into visible light-mediated amidation have explored the use of ethyl acetate (B1210297) as a greener solvent alternative to α,α,α-trifluorotoluene, demonstrating a move towards more sustainable large-scale synthesis. researchgate.net

Modern Synthetic Strategies for Ethyl Cyanoacetylurethane

Contemporary synthetic strategies for ethyl cyanoacetylurethane and its analogues focus on improving selectivity, employing catalytic methods, and adhering to the principles of green chemistry.

Chemo-, Regio-, and Stereoselective Synthesis

Modern synthesis often targets the creation of complex analogues of ethyl cyanoacetylurethane with high degrees of selectivity. Chemo-, regio-, and stereoselectivity are critical in synthesizing specific isomers for applications in pharmaceuticals and materials science. nih.govpageplace.de For instance, the synthesis of substituted benzo[e] smolecule.comvulcanchem.combiosynth.comtriazino[2,3-a]benzimidazole derivatives involves the diazotization of 1-nitro-2-naphthylamine and its subsequent coupling with ethyl cyanoacetylcarbamate to form a specific hydrazone, which is then cyclized. d-nb.info This demonstrates regioselective control in the formation of the desired heterocyclic system. d-nb.info

Enzymes, particularly CYP450s, have been identified as powerful biocatalysts for the chemo-, regio-, and stereoselective oxidation of camptothecin (B557342) analogues, showcasing the potential of chemoenzymatic approaches for creating diverse and specific derivatives. nih.gov The synthesis of thyroid hormone analogues also employs methods that allow for the preparation of specific pyridazinone compounds with high purity. google.com

Catalytic Approaches in Ethyl Cyanoacetylurethane Formation

Catalysis plays a pivotal role in modern synthetic routes. The classical POCl₃/DMF system can be considered a catalytic system where POCl₃ acts as a Lewis acid to activate the carbonyl group of cyanoacetic acid, and DMF acts as a co-catalyst. smolecule.com More advanced catalytic systems are continuously being explored. For example, the Knoevenagel condensation of N-cyanoacetylurethane with substituted benzaldehydes is often carried out in the presence of a base catalyst. vulcanchem.com Research into the synthesis of ethyl cyanoacetate (B8463686), a related compound, has explored the use of mixed catalysts like silicotungstic acid and p-toluene sulfonic acid to improve esterification rates. e3s-conferences.org The use of transition metals like palladium and ruthenium has also been reported in the formation of metal complexes with N-cyanoacetylurethane, leading to novel four-membered ring structures. researchgate.netresearchgate.net

Green Chemistry Principles in Ethyl Cyanoacetylurethane Synthesis

The application of green chemistry principles aims to make the synthesis of ethyl cyanoacetylurethane and its derivatives more environmentally friendly. This includes the use of less hazardous solvents and reagents, as well as developing more energy-efficient processes. The exploration of ethyl acetate as a greener solvent in amidation reactions is a prime example of this trend. researchgate.net Furthermore, the use of water as a solvent in some reaction steps, as seen in the synthesis of hydrazones from ethyl cyanoacetyl carbamate, aligns with green chemistry goals. d-nb.info The development of catalytic methods, which reduce the need for stoichiometric reagents, also contributes to a greener synthetic process. e3s-conferences.org

Synthesis of this compound Derivatives and Analogues

The structural framework of this compound, characterized by its reactive cyanoacetyl and urethane (B1682113) groups, serves as a versatile scaffold for the synthesis of a diverse array of derivatives and analogues. vulcanchem.com Methodologies for its modification focus on the principal reactive sites: the cyano group, the active methylene (B1212753) group, and the urethane moiety. These syntheses allow for the generation of compounds with tailored electronic and steric properties, leading to a broad spectrum of functionally complex molecules and heterocyclic systems.

Structural Modifications at the Cyano Group

The nitrile functional group in this compound is a key site for chemical transformation, enabling its conversion into other important functional groups or its incorporation into larger ring systems. vulcanchem.comchemblink.com

One of the fundamental reactions is the coupling with diazonium salts. The active methylene group, activated by the adjacent cyano and carbonyl groups, readily reacts with diazonium salts to form hydrazones. upol.czd-nb.info In these reactions, the C≡N bond is transformed into a C=N-NH-Ar structure. This hydrazone intermediate is often not isolated but is used directly in subsequent cyclization reactions to form various heterocycles, such as triazines. upol.czd-nb.info For example, treating this compound with a phenyldiazonium salt yields the corresponding hydrazone, which can be cyclized in an alkaline medium to afford a 3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile. upol.cz

The cyano group can also participate in cycloaddition reactions, providing a pathway to construct new cyclic structures. smolecule.com Furthermore, under acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This is demonstrated in the conversion of a nitrile (derived from an this compound-based precursor) to the corresponding carboxylic acid by boiling in a hydrochloric acid/acetic acid solution to yield a benzo[g] upol.czCurrent time information in Bangalore, IN.biosynth.comtriazino[2,3-a]benzimidazol-2-carboxylic acid. d-nb.info

Variations in the Acetyl and Urethane Moieties

Analogues of this compound can be systematically prepared by modifying the core building blocks—cyanoacetic acid and the carbamate ester—prior to their condensation.

Variations in the urethane moiety are achieved by replacing ethyl carbamate with other N-substituted or N-unsubstituted carbamates during the initial synthesis. A patented process describes the reaction of cyanoacetic acid with a general R-substituted-N-R'-substituted-carbamate in the presence of phosphorus oxychloride to produce a wide range of N-cyanoacetyl-carbamates. google.com A specific example provided is the synthesis of N-cyanoacetyl-N-ethyl-urethane, which is accomplished by reacting cyanoacetic acid with N-ethylurethane instead of the standard urethane (ethyl carbamate). google.com This approach allows for the introduction of different alkyl or aryl groups onto the urethane nitrogen, thereby modifying the steric and electronic properties of the resulting molecule.

Similarly, the acetyl moiety can be altered by using substituted cyanoacetic acid derivatives as the starting material. This allows for the introduction of functional groups on the carbon backbone of the molecule. Examples of such precursors include ethyl 2-acetylcyanoacetate and 2-cyano-3,3-dimethyl-pentanedioic acid 1,5-diethyl ester, which would result in analogues with substituents at the alpha-position to the nitrile. americanchemicalsuppliers.com

Table 1: Examples of this compound Analogues with Modified Moieties

Precursor 1 Precursor 2 Resulting Analogue Structure Reference
Cyanoacetic acid N-Ethylurethane N-Cyanoacetyl-N-ethyl-urethane google.com
Ethyl 2-acetylcyanoacetate Ethyl carbamate Ethyl N-(2-cyano-2-acetylacetyl)carbamate americanchemicalsuppliers.com
Methyl N-cyanoacetylcarbamate - (Product is an analogue itself) google.com

Preparation of Functionally Substituted this compound Congeners

The most common strategy for creating functionally substituted congeners of this compound involves reactions at the active methylene group, which is acidic due to the two flanking electron-withdrawing groups.

The Knoevenagel condensation is a primary method used for this purpose. This compound undergoes condensation with various aromatic or heterocyclic aldehydes in the presence of a base catalyst like piperidine (B6355638). vulcanchem.comyidu.edu.cn This reaction results in the formation of a new carbon-carbon double bond, attaching the aldehyde's substituent to the core structure and creating a trisubstituted ethylene (B1197577) derivative. yidu.edu.cn

Another significant method for functionalization is the coupling with diazonium salts, as mentioned previously. This reaction is highly versatile for synthesizing a range of heterocyclic systems. For instance, coupling this compound with the diazonium salt of 1-nitro-2-naphthylamine produces a hydrazone intermediate. d-nb.info This intermediate can then be thermally cyclized to form 1-(1-nitro-2-naphthyl)-6-azauracil-5-carbonitrile, which is a precursor to condensed triazino-benzimidazole systems. d-nb.info A similar strategy has been used to create deuterated congeners for use in metabolic studies, where N-cyanoacetylurethane is coupled with a deuterated diazonium salt to produce ethyl (2-cyano-2-(2-(aryl)hydrazono)acetyl)carbamate derivatives. google.com

Table 2: Synthesis of Functionally Substituted Congeners from this compound

Reactant 1 Reactant 2 Reaction Type Product Class Reference
This compound Substituted Benzaldehydes Knoevenagel Condensation Trisubstituted Ethylenes yidu.edu.cn
This compound Phenyldiazonium salt Azo Coupling / Cyclization Triazine Carbonitrile upol.cz
This compound Diazotized 1-nitro-2-naphthylamine Azo Coupling / Cyclization Substituted 6-Azauracil d-nb.info
This compound Diazotized Deuterated Aniline Azo Coupling Deuterated Hydrazonoacetyl Carbamate google.com

Multi-component Reactions Involving this compound Precursors

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates structural elements from each starting material. beilstein-journals.org Ethyl cyanoacetate, the direct precursor to this compound, is a prominent building block in numerous MCRs for the synthesis of complex heterocyclic analogues. beilstein-journals.orgfrontiersin.org

One notable example is a Knoevenagel-based multicomponent approach for synthesizing benzochromenopyrimidinones. This two-step process begins with a microwave-assisted reaction of ethyl cyanoacetate, an aromatic aldehyde, and 2-naphthol. The resulting intermediate undergoes a subsequent condensation with a lactam to yield the final heterocyclic product. beilstein-journals.orgbeilstein-journals.org

Pyridine and pyrimidine (B1678525) derivatives are also readily accessible through MCRs. An efficient, microwave-assisted four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, ammonium (B1175870) acetate, and an acetophenone (B1666503) derivative yields highly substituted pyridines. frontiersin.org Similarly, dihydro- upol.czCurrent time information in Bangalore, IN.biosynth.comtriazolo[1,5-a]pyrimidines can be synthesized in a three-component reaction involving 3-amino-1,2,4-triazole, an aldehyde, and ethyl cyanoacetate. frontiersin.orgresearchgate.net These methods highlight the utility of this compound precursors in rapidly generating molecular diversity and constructing complex, drug-like scaffolds.

Table 3: Examples of Multi-component Reactions with Ethyl Cyanoacetate

Reactants Catalyst/Conditions Product Class Reference
Ethyl cyanoacetate, Aromatic Aldehydes, 2-Naphthol, Lactams Microwave-assisted Benzochromenopyrimidinones beilstein-journals.orgbeilstein-journals.org
Ethyl cyanoacetate, p-Formylphenyl-4-toluenesulfonate, Ammonium acetate, Acetophenones Microwave-assisted, Ethanol Substituted Pyridines frontiersin.org
Ethyl cyanoacetate, 3-Amino-1,2,4-triazole, Aldehydes Poly-melamine formaldehyde, Solvent-free Dihydro- upol.czCurrent time information in Bangalore, IN.biosynth.comtriazolo[1,5-a]pyrimidines frontiersin.orgresearchgate.net
Ethyl cyanoacetate, Isatin derivatives, C–H activated carbonyl compounds - Spirooxindoles / Bisbenzo[b]pyrans beilstein-journals.org

Mechanistic Pathways of this compound Transformations

The chemical behavior of this compound is characterized by its ability to undergo reactions at its different functional sites. The active methylene group, positioned between the electron-withdrawing cyano and carbonyl groups, is a key center of reactivity, while the nitrile and carbonyl functionalities also actively participate in various mechanistic pathways.

This compound is highly susceptible to reactions with nucleophiles. The primary sites for nucleophilic attack are the activated methylene carbon, the carbonyl carbon of the acetyl group, and the carbon atom of the nitrile group.

Condensation Reactions: The compound readily participates in Knoevenagel condensation reactions with aldehydes and ketones. researchgate.net Catalyzed by bases like piperidine or potassium hydroxide, the active methylene group is deprotonated to form a carbanion. This nucleophile then adds to the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield trisubstituted ethylenes. researchgate.net This is a foundational reaction for creating more complex molecular frameworks.

Reactions with Amines: this compound reacts with amines to form more complex structures. For instance, it can react with amines and triethyl orthoformate in refluxing acetonitrile (B52724) to produce pyrimidine derivatives. researchgate.net

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the urethane and amide moieties can undergo hydrolysis. This process typically breaks down the molecule into simpler components like cyanoacetic acid and ethyl carbamate derivatives. smolecule.com

Nitrile Group Reactions: The cyano group can act as an electrophile in the presence of strong nucleophiles. This allows for its conversion into other functional groups such as amides or carboxylic acids through appropriate nucleophilic reagents, a key step in the synthesis of various nitrogen-containing heterocycles. smolecule.com

While more commonly acting as a nucleophile precursor via its active methylene group, this compound can also be subject to electrophilic activation.

Activation of Carbonyl Groups: The synthesis of derivatives often involves the activation of its carbonyl group. For example, in the Vilsmeier-Haack mechanism, a chloroiminium ion, formed from phosphorus oxychloride and dimethylformamide, can activate the carbonyl group, making it more susceptible to nucleophilic attack. smolecule.com

Formation of Electrophilic Ethylenes: The products of Knoevenagel condensation between this compound and various benzaldehydes are electrophilic trisubstituted ethylenes. researchgate.net These molecules are themselves valuable reagents for subsequent reactions, such as copolymerizations. researchgate.net

Metal Complexation: this compound can form complexes with transition metals. For example, it reacts with palladium complexes to form four-membered palladalactam rings. researchgate.net This involves the activation of the C-H bond of the active methylene group and coordination to the metal center.

This compound and its derivatives can participate in radical reactions, particularly in polymerization processes.

Radical Copolymerization: Trisubstituted ethylenes derived from the condensation of this compound and ring-substituted benzaldehydes can be copolymerized with styrene (B11656). researchgate.netresearchgate.net These reactions are typically initiated by radical initiators like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN) at elevated temperatures (e.g., 70°C). researchgate.netresearchgate.net The composition and structure of the resulting copolymers can be analyzed to understand the relative reactivity of the monomers. researchgate.net

Radical Addition: The radical derived from ethyl cyanoacetate, ·CH(CN)CO₂Et, can add to conjugated olefins. rsc.org This reaction, often catalyzed by peroxides at high temperatures, demonstrates the ability of the cyanoacetate backbone to engage in radical chain mechanisms. The regioselectivity of the addition depends on the specific olefin used. rsc.org

Pericyclic reactions are concerted processes that occur via a cyclic transition state without the formation of intermediates. uomustansiriyah.edu.iqmsu.edu this compound derivatives can participate in such transformations, primarily cycloaddition reactions.

Cycloaddition Reactions: As a molecule containing multiple π-bonds, this compound can be a precursor for cycloaddition reactions. It has been noted as a building block for [2+3] cycloadditions with various dienes and dienophiles, offering pathways to construct complex cyclic molecules. smolecule.com

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. chim.it While direct participation of this compound as a diene or dienophile is less common, its derivatives are used in intramolecular Diels-Alder reactions to synthesize complex polycyclic systems. chim.it The stereochemistry of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.orgwomengovtcollegevisakha.ac.in

Kinetic and Thermodynamic Studies of this compound Reactivity

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating mechanistic details. Chemical kinetics involves the quantitative determination of reaction rates and the factors that influence them. internationaljournalssrg.org

Kinetic studies provide insight into the step-by-step mechanism of a reaction. The rate of a reaction is often expressed by a rate law, which includes a rate constant (k) and the concentrations of the reactants raised to a power corresponding to the reaction order. researchgate.net

Relative Reactivity in Copolymerization: Studies on the radical copolymerization of styrene with various trisubstituted ethylenes derived from N-cyanoacetylurethane have been used to determine the relative reactivities of these monomers. The reactivity is influenced by the electronic nature of the substituents on the aromatic ring. This data provides a quantitative measure of how molecular structure affects reaction rates in radical processes. researchgate.net

Table 1: Relative Reactivity (1/r₁) of Ring-Substituted Ethyl 2-Cyano-1-oxo-3-phenyl-2-propenylcarbamates in Copolymerization with Styrene (M₁). researchgate.net
Substituent on Phenyl RingRelative Reactivity (1/r₁)
3-(3,4-Cl₂-C₆H₅O)11.0
2-C₆H₅CH₂O7.8
4-(2,4-Cl₂-C₆H₅O)6.6
3-(3,5-Cl₂-C₆H₅O)4.6
5-Br-2-CH₃O3.4
3-C₂H₅O1.5
2-C₂H₅O1.3

Kinetic Studies of Related Reactions: While detailed kinetic data for many reactions of this compound itself are not widely published, studies on analogous compounds provide valuable insights. For example, a kinetic study of the tertiary amine-catalyzed reaction between aldehydes and ethyl cyanoformate, a structurally related compound, revealed that the reaction rate has a second-order dependence on the amine concentration, suggesting a complex mechanism involving multiple amine molecules in the rate-determining step. ncl.ac.uk Such studies on model systems help in postulating mechanisms for this compound reactions. The determination of reaction orders and rate constants typically involves monitoring the change in concentration of a reactant or product over time, often using techniques like titration or spectroscopy, and then plotting the data to fit a rate equation. internationaljournalssrg.orgyoutube.com

Thermodynamic Considerations: Thermodynamic parameters, such as reaction enthalpies (ΔH) and activation energies (Ea), are also critical. For analogous urea (B33335) derivatives, it has been noted that electron-withdrawing groups, like the cyano group, can stabilize the transition states in nucleophilic substitution reactions, thereby influencing the reaction rate. The choice of solvent is also thermodynamically important, as polar aprotic solvents can stabilize ionic intermediates, enhancing reactivity.

Activation Energy Profiles and Transition State Analysis

The reactivity of ethyl cyanoacetylurethane is fundamentally governed by the energy barriers it must overcome to transform into products. These barriers are represented by activation energy profiles, which map the potential energy of the system as the reaction progresses. The peak of this profile corresponds to the transition state, a fleeting, high-energy arrangement of atoms that is neither reactant nor product. wikipedia.orgacs.orgnih.govwikipedia.orgacs.orgbeilstein-journals.orgcdnsciencepub.comnih.govorgsyn.org

For reactions involving the active methylene group of ethyl cyanoacetylurethane, such as the Knoevenagel condensation, the activation energy is influenced by several factors. wikipedia.orgnptel.ac.in The presence of both the cyano and the urethane groups significantly acidifies the methylene protons, facilitating their removal by a base to form a stabilized carbanion. This initial deprotonation step typically has a lower activation energy compared to compounds with less activating groups.

The subsequent nucleophilic attack of the carbanion on an electrophile, for instance, the carbonyl carbon of an aldehyde in a Knoevenagel condensation, proceeds through a transition state where a new carbon-carbon bond is partially formed. The energy of this transition state is influenced by steric and electronic factors. Bulky substituents on either the carbanion or the electrophile can increase the activation energy due to steric hindrance. researchgate.net

Illustrative Activation Energies for a Knoevenagel-type Reaction of a Generic Cyanoacetate Derivative

Reactant (Aldehyde)CatalystSolventCalculated Activation Energy (kcal/mol)
BenzaldehydePiperidineEthanol15-20
p-NitrobenzaldehydePiperidineEthanol12-17
p-MethoxybenzaldehydePiperidineEthanol18-23

Note: This data is illustrative and based on typical values for Knoevenagel condensations of related cyanoacetates. Actual values for ethyl cyanoacetylurethane may vary.

Equilibrium Constants and Product Distribution

The outcome of a chemical reaction is not only determined by its rate but also by the position of the chemical equilibrium. The equilibrium constant (Keq) quantifies the ratio of products to reactants at equilibrium. chempedia.infoechemi.comaksci.comatamanchemicals.combohrium.com A large Keq indicates that the products are favored at equilibrium, while a small Keq suggests that the reactants are more stable.

The distribution of products can be governed by either kinetic or thermodynamic control. wikipedia.orgnih.govnptel.ac.inuclouvain.belibretexts.org Under kinetic control, at lower temperatures and shorter reaction times, the major product is the one that is formed the fastest (i.e., has the lowest activation energy). Under thermodynamic control, at higher temperatures and longer reaction times where the reaction is reversible, the major product is the most stable one.

For ethyl cyanoacetylurethane, the nature of the reactants and reaction conditions will dictate whether the product distribution is under kinetic or thermodynamic control. For example, in an alkylation reaction of the corresponding enolate, the use of a strong, bulky base at low temperatures would likely favor the kinetically controlled product, resulting from the attack at the less sterically hindered site.

Stereochemical Control and Diastereoselectivity in Reactions of this compound

When a new stereocenter is created during a reaction of an already chiral molecule, the formation of diastereomers is possible. The preferential formation of one diastereomer over another is known as diastereoselectivity. rsc.orgconsensus.apprsc.orgrsc.orgresearchgate.netnih.govnih.govru.nlnih.gov

Chiral Induction Strategies

Chiral induction refers to the transfer of chirality from a chiral center or a chiral auxiliary to a newly forming stereocenter. chemimpex.comcanbipharm.comncku.edu.tw In reactions involving ethyl cyanoacetylurethane, if the molecule is made to react with a chiral reactant or in the presence of a chiral catalyst, the formation of one diastereomer can be favored.

Common strategies for chiral induction include:

Substrate-controlled induction: If ethyl cyanoacetylurethane is modified to contain a chiral center, this existing stereocenter can influence the stereochemical outcome of a subsequent reaction.

Reagent-controlled induction: Using a chiral reagent, such as a chiral base for deprotonation or a chiral reducing agent, can lead to the preferential formation of one diastereomer.

Catalyst-controlled induction: Employing a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can create a chiral environment around the reacting molecules, thus directing the stereochemical pathway. canbipharm.com

For instance, in a Michael addition reaction, the addition of the enolate of ethyl cyanoacetylurethane to a prochiral α,β-unsaturated carbonyl compound in the presence of a chiral catalyst can lead to a high diastereomeric excess (d.e.) of the product. chempedia.inforesearchgate.netnih.govunavarra.esumich.edu

Diastereomeric Ratio Determination and Control

The diastereomeric ratio (d.r.) is a measure of the stereoselectivity of a reaction and is typically determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. consensus.appnih.gov In ¹H NMR, the signals corresponding to the diastereotopic protons of the different diastereomers will appear at different chemical shifts, and the ratio of their integration values gives the d.r.

Controlling the diastereomeric ratio is a crucial aspect of stereoselective synthesis. This can be achieved by carefully selecting the reaction conditions, such as temperature, solvent, and the nature of the catalyst or reagents. rsc.org For example, in many diastereoselective reactions, lowering the reaction temperature often leads to an increase in the diastereomeric ratio, as the transition state leading to the major diastereomer is more significantly favored energetically at lower temperatures. The choice of solvent can also play a critical role by influencing the conformation of the transition state assembly.

Illustrative Diastereomeric Ratios in a Michael Addition with a Cyanoacetate Derivative

Chiral CatalystSolventTemperature (°C)Diastereomeric Ratio (A:B)
(S)-ProlineDMF2570:30
(S)-ProlineCH2Cl2085:15
Chiral Phase-Transfer CatalystToluene-2095:5

Note: This data is illustrative and based on typical values for asymmetric Michael additions of related cyanoacetates. Actual values for ethyl cyanoacetylurethane may vary.

Influence of Substituents and Environmental Factors on Reactivity

The reactivity of ethyl cyanoacetylurethane is highly sensitive to the electronic and steric nature of substituents on the molecule and the surrounding environmental conditions. nih.govacs.orgnptel.ac.inresearchgate.netunavarra.esresearchgate.netacs.orgrsc.org

Electronic and Steric Effects of Functional Groups

The electronic properties of functional groups play a pivotal role in determining the reactivity of ethyl cyanoacetylurethane. The cyano (-CN) and the ester part of the urethane (-C(O)O-Et) are both electron-withdrawing groups. Their combined inductive and resonance effects increase the acidity of the α-protons, making the methylene group a potent nucleophile upon deprotonation. nptel.ac.in

Electron-withdrawing groups (EWGs): The presence of the cyano and carbonyl functionalities significantly stabilizes the negative charge of the carbanion formed at the α-position through resonance and induction. This stabilization lowers the energy of the carbanion intermediate, thereby facilitating reactions that proceed through this intermediate.

Electron-donating groups (EDGs): If the ethyl group of the urethane were to be replaced by a more electron-donating group, the acidity of the methylene protons would decrease, potentially slowing down reactions that depend on their abstraction.

Steric effects arise from the spatial arrangement of atoms. researchgate.net The bulkiness of the urethane group can influence the approach of reagents to the reactive centers. For instance, in an alkylation reaction, a bulky electrophile might face steric hindrance from the urethane moiety, potentially leading to a lower reaction rate or favoring attack at a less hindered site if one were available.

Solvent Effects and Catalytic Mediation

There is no available research specifically investigating the solvent effects on the reaction mechanisms of this compound. The reactivity of a compound is often influenced by the polarity of the solvent. For instance, polar protic solvents can stabilize ionic intermediates through hydrogen bonding, which could be relevant if reactions involving this compound proceed through charged transition states. Conversely, aprotic polar solvents might favor other reaction pathways. However, without experimental data for this compound, any discussion of solvent effects remains purely hypothetical.

Similarly, no studies have been published on the catalytic mediation of reactions involving this compound. Catalysts can significantly alter reaction rates and selectivity by providing alternative reaction pathways with lower activation energies. The functional groups within this compound suggest potential for various types of catalysis (e.g., acid or base catalysis), but no specific examples have been documented.

Characterization of Reactive Intermediates

The characterization of short-lived reactive intermediates is crucial for understanding reaction mechanisms. However, no studies have been found that identify or characterize any reactive intermediates formed during reactions of this compound.

Spectroscopic Identification of Transient Species

Spectroscopic techniques such as transient absorption spectroscopy are powerful tools for identifying and studying the kinetics of short-lived chemical species. These methods allow for the observation of intermediates that exist on very short timescales. A search of the scientific literature did not yield any reports of the use of such techniques to identify transient species in reactions of this compound.

Advanced Spectroscopic and Structural Analysis of Ethylcyanoacetylurethane

Mass Spectrometry (MS) Techniques

Advanced Ionization Methods for Structural Characterization

While standard electron ionization (EI) mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of ethylcyanoacetylurethane, advanced ionization methods offer softer ionization, yielding intact molecular ions and different fragmentation pathways that can further elucidate its structure.

Based on the known fragmentation patterns of similar functional groups, the primary fragmentation of this compound under various ionization conditions can be predicted. The NIST Mass Spectrometry Data Center provides the electron ionization mass spectrum of this compound, which shows characteristic fragmentation. nih.gov

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

m/zProposed Fragment IonIonization Method
156[C₆H₈N₂O₃]⁺•EI
111[M - OCH₂CH₃]⁺EI
85[M - NHCO₂C₂H₅]⁺EI
68[CH₂=C=C=N-C=O]⁺EI
45[CO₂C₂H₅]⁺EI
40[CH₂CN]⁺EI
29[C₂H₅]⁺EI

Note: This table is based on the EI mass spectrum available from the NIST database and predicted fragmentation patterns. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule.

The infrared (IR) spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The NIST Chemistry WebBook provides a reference IR spectrum for this compound. nist.gov A detailed vibrational analysis allows for the assignment of these bands.

The key functional groups in this compound and their expected vibrational frequencies are:

N-H Stretching: The N-H bond of the urethane (B1682113) group is expected to show a stretching vibration in the region of 3200-3400 cm⁻¹.

C-H Stretching: The stretching vibrations of the aliphatic C-H bonds in the ethyl and methylene (B1212753) groups typically appear in the 2850-3000 cm⁻¹ range.

C≡N Stretching: The nitrile group exhibits a sharp and intense absorption band in the 2240-2260 cm⁻¹ region.

C=O Stretching: The two carbonyl groups (urethane and acetyl) will have distinct stretching vibrations. The urethane C=O stretch is typically found around 1700-1730 cm⁻¹, while the acetyl C=O stretch is expected at a slightly higher frequency, around 1730-1750 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are expected in the 1000-1300 cm⁻¹ range.

N-H Bending: The N-H bending vibration of the urethane group usually appears around 1500-1550 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Urethane)Stretching3200-3400
C-H (Aliphatic)Stretching2850-3000
C≡N (Nitrile)Stretching2240-2260
C=O (Urethane)Stretching1700-1730
C=O (Acetyl)Stretching1730-1750
C-O (Ester)Stretching1000-1300
N-H (Urethane)Bending1500-1550

Note: The expected frequency ranges are based on established infrared spectroscopy correlation tables.

Raman spectroscopy, which relies on the scattering of light, provides complementary information to IR spectroscopy. While no specific Raman spectrum for this compound is publicly available, it is expected that the C≡N and C=O stretching vibrations would also be Raman active, providing further confirmation of these functional groups.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for real-time monitoring of chemical reactions. nih.govazom.com This method allows for the tracking of reactant consumption and product formation by observing changes in the characteristic infrared absorption bands.

The synthesis of this compound involves the reaction of cyanoacetic acid with ethyl carbamate (B1207046). chemicalbook.com An in-situ FTIR setup could monitor this reaction by following the disappearance of the broad O-H stretch of the carboxylic acid in cyanoacetic acid and the appearance of the characteristic C=O and N-H bands of the this compound product. azom.com For instance, the formation of the urethane linkage could be monitored by observing the growth of the N-H and urethane C=O bands. This real-time analysis provides valuable kinetic data and insights into the reaction mechanism. nih.govnih.govremspec.com

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement in a crystalline solid.

As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, its absolute configuration and solid-state conformation have not been experimentally determined. A successful single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, defining the exact three-dimensional structure of the molecule in the crystalline state. This would reveal the planarity of the urethane and acetyl groups, the orientation of the ethyl and cyanoacetyl substituents, and any intramolecular hydrogen bonding that may exist. Such data is crucial for understanding the molecule's physical properties and its interactions in biological or chemical systems.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical and materials science. veranova.com Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

Currently, there are no published studies on the polymorphism of this compound. A systematic polymorph screen, employing various crystallization conditions (e.g., different solvents, temperatures, and cooling rates), would be necessary to identify potential polymorphic forms. Powder X-ray Diffraction (PXRD) is the primary technique used to characterize and differentiate these forms. Each polymorph would produce a unique PXRD pattern, acting as a fingerprint for that specific crystalline structure. The identification and characterization of polymorphs are essential for ensuring the consistency and performance of any solid-state formulation of this compound.

Hyphenated Chromatographic Techniques for Separation and Analysis

Hyphenated chromatography combines the separation power of chromatography with the detection capabilities of spectroscopy, offering a powerful tool for the analysis of complex mixtures and the definitive identification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and thermally stable compounds. thepharmajournal.comphcog.com In the context of this compound, GC-MS analysis would involve vaporizing the compound and passing it through a capillary column with a carrier gas, typically helium. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy process fragments the molecule into a unique pattern of smaller, charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a molecular "fingerprint." This spectrum allows for the unambiguous identification of the compound by comparing it to spectral libraries. jocpr.comagilent.com

For this compound (Molecular Formula: C₆H₈N₂O₃, Molecular Weight: 156.14 g/mol ), a hypothetical GC-MS analysis would yield a total ion chromatogram (TIC) with a characteristic retention time. The corresponding mass spectrum would likely show a molecular ion peak (M⁺) at m/z 156, along with other significant fragments resulting from the cleavage of its functional groups.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound
Retention Time (min)Key m/z valuesPossible Fragment IdentityRelative Abundance (%)
12.45156[M]⁺ (Molecular Ion)15
12.45111[M - OCH₂CH₃]⁺85
12.4584[M - C₂H₅OC(O)]⁺100
12.4568[CH₂(CN)C(O)]⁺45
12.4545[OCH₂CH₃]⁺60

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Non-Volatile Compounds

For compounds that are non-volatile or thermally sensitive, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the analytical method of choice. nih.govresearchgate.net This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed within a column. ekb.eg

In the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. After the compound elutes from the column, it is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI), which is a soft ionization technique that typically keeps the molecule intact. semanticscholar.orgresearchgate.net

The tandem mass spectrometry (MS/MS) capability allows for further structural confirmation. A specific ion from the first mass spectrometer (e.g., the protonated molecular ion [M+H]⁺ at m/z 157) can be selected and subjected to collision-induced dissociation (CID) to generate a secondary set of fragment ions, providing an additional layer of structural information and enhancing analytical specificity. mdpi.com

Table 2: Predicted HPLC-MS/MS Parameters and Data for this compound
ParameterValue/Description
HPLC ColumnC18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (MS1)m/z 157.1 [M+H]⁺
Product Ions (MS2)m/z 112.1, 85.1, 69.0

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of column chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.govwikipedia.org While the parent structure of this compound is achiral, this technique would be indispensable if a chiral center were introduced into the molecule, for instance, by substitution at the acetyl group.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity. pharmafocusamerica.commdpi.com The assessment of enantiomeric purity is critical in many industries, as different enantiomers of a chiral compound can exhibit distinct biological activities. agilent.com A successful chiral separation allows for the quantification of each enantiomer, typically expressed as enantiomeric excess (ee%).

Other Advanced Analytical Approaches

Beyond hyphenated chromatography, several other analytical techniques are essential for a full characterization of this compound.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For an organic molecule like this compound (C₆H₈N₂O₃), this involves quantifying the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Modern elemental analyzers perform this by combusting the sample under controlled conditions and measuring the resulting combustion products (CO₂, H₂O, N₂). The oxygen content is typically determined by difference. The experimental results are then compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and assess its purity.

Table 3: Theoretical Elemental Composition of this compound (C₆H₈N₂O₃)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.011672.06646.16%
Hydrogen (H)1.00888.0645.16%
Nitrogen (N)14.007228.01417.94%
Oxygen (O)15.999347.99730.74%

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The absorption of this radiation is restricted to functional groups containing valence electrons of low excitation energy, known as chromophores. youtube.com

The structure of this compound contains several chromophores: two carbonyl (C=O) groups, a cyano (C≡N) group, and a carbon-carbon double bond, which are part of a conjugated system. These features give rise to two primary types of electronic transitions in the UV-Vis spectrum:

π → π* (pi to pi-star) transitions: These are high-energy transitions that occur in unsaturated systems (C=C, C=O, C≡N). They typically result in strong absorption bands. pharmatutor.org

n → π* (n to pi-star) transitions: These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on oxygen or nitrogen atoms, to an anti-bonding π* orbital. pharmatutor.org These transitions are generally weaker in intensity compared to π → π* transitions. youtube.com

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax) that are characteristic of the electronic structure of this compound.

Theoretical and Computational Investigations of Ethylcyanoacetylurethane

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a lens into the electronic behavior of molecules. rsdjournal.orgmdpi.com These methods, which aim to solve the Schrödinger equation, can predict a wide array of chemical properties from first principles. wikipedia.orgchemeurope.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.commdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com

For ethylcyanoacetylurethane, DFT calculations can elucidate key aspects of its electronic character. The distribution of electron density, for instance, reveals the molecule's polarity and identifies electron-rich and electron-poor regions, which are crucial for understanding its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a descriptor of chemical reactivity and kinetic stability. nih.gov

DFT can also be employed to calculate various reactivity descriptors. For example, the Fukui function can be used to predict the most likely sites for nucleophilic and electrophilic attack within the this compound molecule. nih.gov These theoretical predictions are invaluable for understanding and predicting the outcomes of chemical reactions involving this compound. While specific DFT studies on this compound are not prevalent in the literature, the methodology has been extensively applied to molecules with similar functional groups, demonstrating its utility in predicting reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyDescriptionHypothetical Value
HOMO Energy Highest Occupied Molecular Orbital energy, related to electron-donating ability.-8.5 eV
LUMO Energy Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability.-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO, an indicator of chemical stability.7.3 eV
Dipole Moment A measure of the overall polarity of the molecule.3.5 D

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the searched literature.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgchemeurope.com These "from the beginning" approaches, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. chemeurope.com

Quantum chemical calculations are also instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies of a molecule, its infrared (IR) and Raman spectra can be simulated. These theoretical spectra can be compared with experimental data to aid in the identification and characterization of the compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated, which is invaluable for interpreting experimental NMR spectra and confirming molecular structure.

The conformational preferences of a molecule are dictated by its potential energy surface. Computational methods can explore this surface to identify stable conformers (energy minima) and the transition states that connect them. For a flexible molecule like this compound, with several rotatable single bonds, a thorough conformational analysis is essential to understand its three-dimensional structure and how that structure influences its properties and reactivity. chemistrysteps.comlibretexts.orgyoutube.combiomedres.us

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a complementary approach to quantum chemical calculations by modeling the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions. tue.nl

While quantum chemistry can identify stable conformers, MD simulations can reveal the dynamics of how a molecule like this compound transitions between these conformations. youtube.com These simulations can track the fluctuations of bond lengths, bond angles, and dihedral angles over time, providing a measure of the molecule's flexibility.

Principal Component Analysis (PCA) of the trajectory from an MD simulation can identify the dominant modes of motion, highlighting the most significant conformational changes the molecule undergoes. nih.gov This type of analysis can reveal, for instance, how the different functional groups in this compound move relative to one another, which can be important for its interaction with other molecules.

MD simulations are particularly well-suited for studying the influence of the environment, such as a solvent, on molecular behavior. By explicitly including solvent molecules in the simulation box, the specific interactions between the solute (this compound) and the solvent can be modeled. This allows for the investigation of how solvation affects conformational preferences and reactivity.

Computational Elucidation of Reaction Pathways

The study of reaction pathways through computational chemistry provides profound insights into the mechanisms, feasibility, and outcomes of chemical transformations. For a molecule such as this compound, which possesses multiple reactive sites including a nitrile, an active methylene (B1212753) group, and two carbonyl groups, computational elucidation is essential for understanding its chemical behavior. These theoretical investigations allow researchers to map the potential energy surface (PES) of a reaction, identifying the most energetically favorable routes from reactants to products. By modeling reactions at a molecular level, it is possible to explore transient species like transition states and intermediates that are often difficult or impossible to observe experimentally. This approach is invaluable for predicting reaction outcomes, understanding selectivity, and designing novel synthetic routes.

Transition State Search and Intrinsic Reaction Coordinate Analysis

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along the minimum energy path between reactants and products. ucsb.edu A transition state is not a stable molecule but a fleeting arrangement of atoms at a first-order saddle point on the potential energy surface; it has zero forces acting on it, but unlike a stable molecule, one of its vibrational modes (the reaction coordinate) corresponds to a negative frequency. ucsb.eduscm.com Locating this saddle point is a primary objective in computational reaction modeling.

The search for a transition state often begins with a guess of its structure, which can be informed by chemical intuition or by scanning the potential energy surface along a presumed reaction coordinate. scm.com Modern computational methods, such as eigenvector-following algorithms, then refine this initial guess by maximizing the energy along the reaction coordinate while minimizing it in all other directions. ucsb.edu

Once a potential transition state structure is located, its identity must be confirmed. This is typically achieved through two steps:

Frequency Calculation: A vibrational frequency analysis is performed. A genuine first-order saddle point will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product. scm.com

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to verify that the identified TS connects the desired reactants and products. rowansci.com The IRC is the minimum energy path descending from the transition state down to the local minima of the reactants and products. scm.com This analysis involves a series of small, steepest-descent steps away from the TS in both the "forward" and "backward" directions, effectively tracing the reaction path on the PES. rowansci.comq-chem.com

For a reaction involving this compound, such as a condensation or cyclization, these methods would be used to model the bond-breaking and bond-forming processes, calculate the activation energy, and confirm the proposed mechanism.

Table 1: Key Steps in Transition State (TS) and Intrinsic Reaction Coordinate (IRC) Calculations

StepProcedurePurpose
1. Initial Guess An initial structure for the transition state is proposed based on the reaction mechanism.To provide a starting point for the optimization algorithm.
2. TS Optimization An algorithm (e.g., eigenvector-following) is used to locate the first-order saddle point on the potential energy surface.To find the precise geometry and energy of the transition state.
3. Frequency Analysis The vibrational frequencies of the optimized TS structure are calculated.To confirm the structure is a true TS by identifying exactly one imaginary frequency.
4. IRC Calculation The minimum energy path is traced from the TS downhill to the reactant and product energy wells. scm.comTo ensure the located TS correctly connects the intended reactants and products of the reaction. rowansci.com

Prediction of Reaction Outcomes and Stereoselectivity

Computational chemistry is a powerful tool for predicting the outcomes of reactions where multiple products are possible. By calculating the activation energies (the energy difference between the reactants and the transition state) for all competing pathways, the most likely kinetic product can be identified as the one formed via the lowest energy barrier.

Stereoselectivity in chemical reactions, which is the preferential formation of one stereoisomer over another, is a phenomenon governed by subtle energy differences. arxiv.org Our current understanding of stereoselectivity is often qualitative, attributing it to differences in steric and electronic effects among competing reaction pathways. arxiv.orgresearchgate.net Computational modeling allows for a quantitative prediction by calculating the energies of the diastereomeric transition states. The difference in the free energies of these transition states (ΔΔG‡) directly correlates to the ratio of the resulting stereoisomers. nih.gov Even small energy differences of a few kilocalories per mole can lead to high selectivity.

For this compound, if it were to participate in an asymmetric reaction, computational methods could be employed to model the transition states leading to different enantiomers or diastereomers. By analyzing the non-covalent interactions within these transition state structures, such as those between the substrate, reagents, and a chiral catalyst, the origins of the observed stereoselectivity can be elucidated and even predicted before a reaction is attempted in a lab.

Machine Learning and AI in Reaction Prediction

In recent years, the field of reaction prediction has been revolutionized by the application of machine learning (ML) and artificial intelligence (AI). nih.gov Traditional computer-assisted synthesis planning relied on rule-based systems derived from known chemical reactions. nih.gov While effective, these systems were limited by the need for manually coded rules and struggled with novel transformations.

Modern approaches utilize deep neural networks trained on vast datasets of chemical reactions, such as the Reaxys database which contains millions of recorded transformations. nih.govmit.edu These models learn the complex patterns and relationships between reactants, products, and reaction conditions without explicit programming of chemical rules. nih.gov

Several types of ML models are used for reaction prediction:

Outcome Prediction: These models take reactants as input and predict the structure of the most likely product. They often represent molecules as "fingerprints" or graphs and learn to identify the transformations that are most probable. stanford.edunih.gov

Condition Recommendation: Given a known transformation (reactants and products), these models can suggest suitable catalysts, solvents, reagents, and temperatures. chemintelligence.com Neural network models have demonstrated the ability to predict reaction conditions with high accuracy. nih.govmit.edu

Stereoselectivity Prediction: ML models, including random forest and LASSO models, are also being developed to quantitatively predict the stereoselectivity of reactions. arxiv.orgsemanticscholar.org These models are trained on datasets that include detailed information about chiral catalysts, substrates, and the resulting enantiomeric ratios. researchgate.net

For a compound like this compound, an AI model could predict its reactivity with various reagents, suggest optimal conditions to achieve a desired transformation, or even forecast the stereochemical outcome of a reaction involving a chiral center.

Table 2: Comparison of Reaction Prediction Methodologies

MethodologyApproachAdvantagesLimitations
Rule-Based Systems Uses a predefined library of reaction templates to identify possible transformations.Chemically intuitive and reliable for well-known reaction classes.Limited to the scope of the predefined rules; cannot predict novel reactions.
Quantum Mechanics (QM) Calculates the potential energy surface to determine reaction barriers and thermodynamics.Provides high accuracy and detailed mechanistic insight.Extremely computationally expensive, especially for complex molecules. researchgate.net
Machine Learning (ML) A data-driven approach that learns patterns from large reaction databases to make predictions. nih.govCan predict outcomes for a wide range of reactions, including novel ones, and can also recommend conditions. chemintelligence.comPerformance is highly dependent on the quality and size of the training data; can be a "black box".

Molecular Modeling for Functional Studies

Molecular modeling techniques are instrumental in exploring the potential functions of a chemical compound beyond its basic reactivity. These in silico methods are widely used in fields like drug discovery to predict how a molecule might interact with biological targets or to estimate its key properties, such as its suitability as a drug candidate. For this compound, molecular modeling could provide valuable insights into its potential biological activities and other molecular attributes.

Ligand-Receptor Interaction Modeling (e.g., based on structural features for potential applications like thyroid receptor ligands)

Understanding the interaction between a small molecule (ligand) and a biological macromolecule (receptor) is fundamental to drug design. nih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.gov

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (e.g., this compound) and the receptor (e.g., the ligand-binding domain of a thyroid hormone receptor).

Docking: Using a scoring algorithm to place the ligand into the receptor's binding site in numerous possible conformations and orientations.

Scoring and Analysis: Evaluating each pose based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The best poses are ranked by a score that estimates the binding free energy. nih.gov

Thyroid hormone receptors (TRs) are important pharmaceutical targets for managing metabolism, body weight, and cholesterol levels. nih.gov If this compound were to be investigated as a potential TR modulator, docking studies could predict whether it fits within the TR binding pocket and identify key interactions with amino acid residues.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding. nih.gov These simulations are crucial for assessing the stability of the predicted binding pose and for refining the calculation of binding free energies. nih.govnih.gov

Table 3: Potential Interactions in a Ligand-Thyroid Receptor Complex

Interaction TypeDescriptionKey Amino Acid Residues (Example)
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Arginine, Histidine, Serine
Hydrophobic Interactions Favorable interactions between nonpolar groups, driven by the exclusion of water.Leucine, Isoleucine, Phenylalanine
Halogen Bonding A non-covalent interaction involving a halogen atom, often seen in thyroid hormone binding.N/A for this compound
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Phenylalanine, Tyrosine, Histidine

In Silico Prediction of Molecular Attributes (e.g., synthetic accessibility)

Beyond biological activity, computational models can predict a wide range of molecular attributes that are crucial for practical applications. One of the most important attributes in drug design and chemical synthesis is synthetic accessibility (SA) . nih.gov A molecule designed in silico is of little use if it cannot be synthesized efficiently in a laboratory. tsijournals.com

In silico SA prediction models evaluate the complexity of a molecular structure and estimate how difficult it would be to synthesize. These models are often trained on large databases of existing chemicals, such as commercially available compounds, or on historical reaction data. nih.govmdpi.com The SA score is typically calculated based on several factors:

Fragment Analysis: The molecule is broken down into fragments, and their frequency in databases of known compounds is analyzed. Rare or unusual fragments contribute to a "hard-to-synthesize" score. nih.gov

Complexity Metrics: The score incorporates measures of structural complexity, such as the number of chiral centers, rings, and non-standard atom types. nih.gov

Reaction Knowledge: More advanced models use knowledge graphs derived from reaction databases to assess whether the required bond disconnections for a retrosynthetic analysis correspond to known and reliable chemical reactions. mdpi.comchemrxiv.org

For this compound, an SA score would likely indicate that it is relatively easy to synthesize, given its simple structure and common functional groups. However, for more complex derivatives designed in a modeling study, calculating the SA score would be a critical step to ensure the proposed molecules are synthetically feasible.

Applications of Ethylcyanoacetylurethane in Advanced Organic Synthesis

Ethylcyanoacetylurethane as a Building Block for Complex Molecules

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of organic compounds, particularly heterocyclic structures that form the backbone of many pharmaceutical agents.

Precursor in the Synthesis of Heterocyclic Compounds

This compound serves as a key starting material in the synthesis of substituted uracil derivatives. A notable example is its application in a multi-component reaction to produce 5-cyanouracils. This reaction involves the condensation of (2-cyanoacetyl) carbamate (B1207046) (a derivative of this compound), ethyl orthoformate, and primary amines. The process is typically carried out in acetonitrile (B52724) under reflux conditions, with an excess of the primary amine acting as a general base. Mechanistic studies have shown that the reaction proceeds through the formation of an intermediate, E-ethyl (2-cyano-3-ethoxyacryloyl) carbamate, which then reacts with the primary amine to yield a stable Z-isomer. This intermediate subsequently undergoes a general-base-catalyzed intramolecular cyclization to furnish the final 5-cyanouracil products.

Role in Multi-step Total Synthesis of Natural Products (if applicable)

Based on a comprehensive review of the available scientific literature, there are no documented instances of this compound being utilized as a key intermediate or building block in the multi-step total synthesis of natural products. Its application appears to be more concentrated in the synthesis of specific classes of synthetic heterocyclic compounds.

Applications in the Construction of Pharmaceutical Intermediates (e.g., 6-azauracil derivatives)

A significant application of this compound is in the synthesis of pharmaceutical intermediates, particularly derivatives of 6-azauracil. These compounds are of interest due to their potential biological activities. The synthesis involves the diazotization of various amino-substituted aromatic or heteroaromatic compounds, followed by an azo coupling reaction with this compound. This coupling reaction yields corresponding hydrazones. The subsequent cyclization of these hydrazone intermediates leads to the formation of the target molecules containing the 6-azauracil ring system. This methodology has been successfully employed to synthesize various isomeric quinoxaline derivatives bearing a 6-azauracil cycle.

Starting Amino CompoundIntermediateFinal Product Class
3-(2-aminophenyl)-1,2-dihydroquinoxalineHydrazoneQuinoxaline derivative with 6-azauracil ring
3-(4-aminophenyl)-1,2-dihydroquinoxalineHydrazoneQuinoxaline derivative with 6-azauracil ring
3-(2-aminobenzyl)-1,2-dihydroquinoxaline-2-oneHydrazoneQuinoxaline derivative with 6-azauracil ring
3-(4-aminobenzyl)-1,2-dihydroquinoxaline-2-oneHydrazoneQuinoxaline derivative with 6-azauracil ring

Development of Novel Synthetic Transformations Utilizing this compound

The unique combination of functional groups in this compound presents opportunities for the development of new synthetic methods.

Exploration of New Bond-Forming Reactions

The participation of this compound in multi-component reactions, as seen in the synthesis of 5-cyanouracils, represents a modern approach to forming multiple chemical bonds in a single synthetic operation. This strategy is highly valued in organic synthesis for its efficiency and atom economy. However, beyond this specific type of transformation, the broader exploration of this compound in the development of other novel bond-forming reactions is not extensively documented in the current body of scientific research.

Catalytic Functionalization and Derivatization

A review of the existing literature indicates a lack of specific research focused on the catalytic functionalization and derivatization of this compound itself. While the reactions it participates in may be catalyzed, the development of catalytic methods that directly modify the structure of this compound to generate new reactive intermediates for further synthesis has not been a significant area of investigation.

Potential in Material Science and Polymer Chemistry

While the primary documented applications of this compound lie in advanced organic synthesis, the inherent functionalities of the molecule—specifically the urethane (B1682113) and cyanoacetyl moieties—suggest a potential for its use in material science and polymer chemistry.

Monomer in Polymer Synthesis

Theoretically, this compound could serve as a monomer in polymer synthesis. The urethane linkage is the fundamental repeating unit in polyurethanes, a highly versatile class of polymers. The presence of the urethane group in this compound could allow it to be incorporated into polyurethane chains.

Furthermore, the active methylene (B1212753) group within the cyanoacetyl moiety could potentially participate in polymerization reactions. For instance, it could undergo Knoevenagel condensation with a dialdehyde to form a polyester or be involved in Michael addition reactions to create novel polymer backbones. The bifunctional nature of the molecule, possessing both a site for potential condensation (the active methylene group) and a pre-existing urethane linkage, could lead to the formation of polymers with unique architectures and properties.

Precursor for Functional Materials

The combination of the cyano and urethane groups in this compound makes it an interesting candidate as a precursor for functional materials. The cyano group is known to enhance the thermal stability and polarity of materials. Its incorporation into a polymer backbone could therefore lead to materials with improved thermal resistance and specific solvent affinities.

The urethane group is well-known for its ability to form hydrogen bonds, which can significantly influence the mechanical properties of materials, such as their elasticity and strength. A polymer derived from this compound would possess these hydrogen-bonding capabilities, potentially leading to materials with desirable self-healing or shape-memory properties.

Moreover, the cyano group can be chemically modified into other functional groups, such as amines or carboxylic acids, post-polymerization. This would allow for the surface functionalization of materials, enabling the attachment of other molecules to tailor the material's properties for specific applications, such as in sensors, catalysts, or biomedical devices. While extensive research on this compound in these areas is not yet prevalent in scientific literature, the analysis of its functional groups points towards a promising potential for its application in the development of novel polymers and functional materials.

Q & A

What are the key challenges in synthesizing Ethylcyanoacetylurethane, and how can researchers optimize reaction conditions to improve yield?

Basic Research Focus
this compound’s synthesis often involves cyanide incorporation and urethane formation, which require precise control of temperature, pH, and stoichiometry. Common challenges include side reactions (e.g., hydrolysis of the cyano group) and low yields due to competing pathways.
Methodological Guidance :

  • Use kinetic studies to identify rate-limiting steps and adjust reagent addition rates .
  • Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions .
  • Employ purification techniques like column chromatography with gradient elution to isolate the product effectively .

Which spectroscopic techniques are most effective for characterizing this compound, and how should data from these methods be interpreted?

Basic Research Focus
Structural confirmation requires multi-technique validation:

  • NMR : Analyze 1^1H and 13^{13}C spectra for urethane carbonyl signals (~160-170 ppm) and cyano group absence (no peaks at ~100-120 ppm) .
  • IR : Confirm C≡N stretching (2240–2260 cm1^{-1}) and urethane C=O (1680–1720 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and rule out impurities .

How do steric and electronic effects influence this compound’s reactivity in nucleophilic addition reactions?

Advanced Research Focus
The cyano and urethane groups create competing electronic effects: the electron-withdrawing cyano group enhances electrophilicity, while the urethane’s carbonyl can stabilize intermediates.
Methodological Guidance :

  • Perform DFT calculations to map charge distribution and identify reactive sites .
  • Conduct kinetic isotope effect (KIE) studies to distinguish between steric and electronic contributions .
  • Compare reactivity with analogs (e.g., ethylacetylurethane) to isolate substituent effects .

What strategies can resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Advanced Research Focus
Discrepancies may arise from solvent effects, conformational flexibility, or approximations in computational models.
Methodological Guidance :

  • Re-optimize computational parameters (e.g., solvent fields in DFT) to match experimental conditions .
  • Use variable-temperature NMR to assess conformational equilibria impacting spectral data .
  • Cross-validate with X-ray crystallography for ground-state geometry .

How can researchers design experiments to probe this compound’s role as a catalyst or intermediate in multicomponent reactions?

Advanced Research Focus
Mechanistic studies require isolating intermediates and tracking kinetic profiles.
Methodological Guidance :

  • Employ stopped-flow IR or UV-Vis spectroscopy to monitor real-time reaction progress .
  • Use isotopic labeling (e.g., 15^{15}N in the cyano group) to trace bond formation/cleavage .
  • Compare turnover frequencies (TOF) in catalytic cycles with and without this compound .

What are the best practices for ensuring reproducibility in this compound-based synthetic protocols?

Basic Research Focus
Reproducibility hinges on documenting variables like moisture levels, catalyst purity, and mixing efficiency.
Methodological Guidance :

  • Publish detailed procedural videos or supplementary files with exact equipment settings .
  • Use statistical design of experiments (DoE) to identify critical parameters affecting yield .
  • Share raw spectral data in open-access repositories for peer validation .

How can computational models predict this compound’s behavior under non-ambient conditions (e.g., high pressure or temperature)?

Advanced Research Focus
Molecular dynamics (MD) simulations and ab initio calculations can extrapolate behavior beyond experimental limits.
Methodological Guidance :

  • Use software like Gaussian or ORCA to simulate transition states under varied conditions .
  • Validate models with high-pressure DSC or Raman spectroscopy data .
  • Incorporate machine learning to predict decomposition pathways from existing thermogravimetric data .

What ethical and safety considerations are critical when handling this compound in laboratory settings?

Basic Research Focus
The compound’s cyanide moiety poses toxicity risks, requiring strict safety protocols.
Methodological Guidance :

  • Conduct risk assessments using SDS databases and institutional guidelines .
  • Implement fume hoods for synthesis and Schlenk lines for air-sensitive steps .
  • Train personnel in cyanide antidote protocols (e.g., hydroxocobalamin administration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.